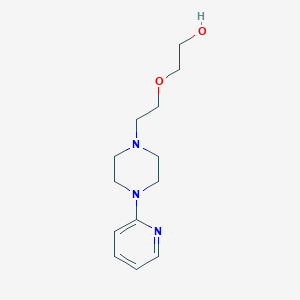![molecular formula C26H34Br2O2Si B14131596 (R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)
(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-3,3’-dibromo-2’-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-Binaphthalen]-2-ol is a complex organic compound characterized by its unique structural features. This compound contains bromine atoms, a silyl ether group, and a binaphthyl core, making it a subject of interest in various fields of chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3,3’-dibromo-2’-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-Binaphthalen]-2-ol typically involves multiple steps, starting from commercially available precursors. The process often includes:
Bromination: Introduction of bromine atoms into the binaphthyl core using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Silylation: Protection of hydroxyl groups by converting them into silyl ethers using reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Hydrogenation: Reduction of double bonds in the binaphthyl core to achieve the octahydro configuration, typically using hydrogen gas and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1R)-3,3’-dibromo-2’-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-Binaphthalen]-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Further reduction of brominated positions to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Replacement of bromine atoms with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce azide groups or other functionalities.
科学的研究の応用
(1R)-3,3’-dibromo-2’-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-Binaphthalen]-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
作用機序
The mechanism of action of (1R)-3,3’-dibromo-2’-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-Binaphthalen]-2-ol involves interactions with specific molecular targets and pathways. For instance, its brominated positions may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological processes. The silyl ether group can enhance the compound’s stability and bioavailability, making it a promising candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in dye and herbicide production.
Brominated Binaphthyls: Compounds with similar binaphthyl cores but different substituents, used in various chemical applications.
Uniqueness
(1R)-3,3’-dibromo-2’-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-Binaphthalen]-2-ol stands out due to its combination of bromine atoms, silyl ether group, and octahydro-binaphthyl core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C26H34Br2O2Si |
|---|---|
分子量 |
566.4 g/mol |
IUPAC名 |
3-bromo-1-[3-bromo-2-[tert-butyl(dimethyl)silyl]oxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C26H34Br2O2Si/c1-26(2,3)31(4,5)30-25-21(28)15-17-11-7-9-13-19(17)23(25)22-18-12-8-6-10-16(18)14-20(27)24(22)29/h14-15,29H,6-13H2,1-5H3 |
InChIキー |
GOFBSNNVKLLHAY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C2CCCCC2=C1C3=C4CCCCC4=CC(=C3O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


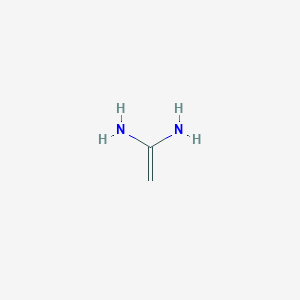

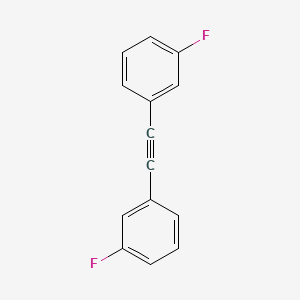
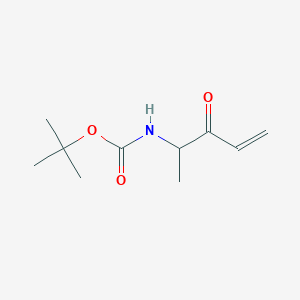
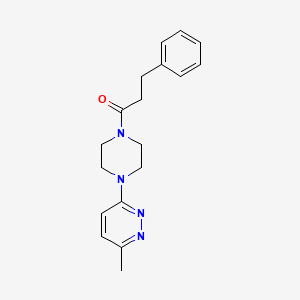
![3-{4-[(Furan-2-yl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14131539.png)
![N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(2-~13~C,~2~H_3_)acetamide](/img/structure/B14131540.png)
![3-Methyl-2-[(propylsulfonyl)amino]butanoic acid](/img/structure/B14131543.png)
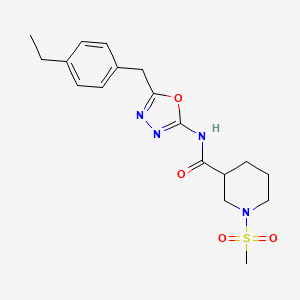
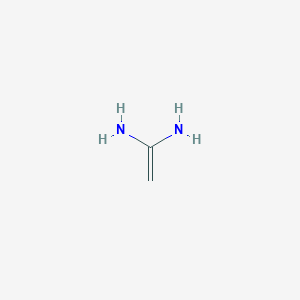
![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131560.png)

![trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide](/img/structure/B14131564.png)
